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molecular formula C11H14N2O5 B8397970 O-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyl]hydroxylamine

O-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyl]hydroxylamine

Cat. No. B8397970
M. Wt: 254.24 g/mol
InChI Key: YVLWDHWHUOPASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04550105

Procedure details

In 80 ml of methylene chloride is dissolved 7.68 g of N-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyloxy]phthalimide and under ice-cooling and stirring 0.97 ml of hydrazine hydrate is added. The mixture is stirred at room temperature for 2 hours, after which 0.97 ml of hydrazine hydrate is further added. The mixture is stirred for 3 hours and the resultant crystalline precipitate is separated by filtration and washed with methylene chloride. The filtrate and washings are combined and further washed with diluted aqueous ammonia and water in this order, and dried over anhydrous magnesium sulfate. The solvent is then distilled off under reduced pressure and the residue is chromatographed on a silica gel column [silica gel: 300 g; eluent: ethyl acetate-hexane (1:1)] to give 4.58 g of O-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyl]hydroxylamine as a yellow oil. This product solidifies on cooling.
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Name
N-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyloxy]phthalimide
Quantity
7.68 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17])([O:4][N:5]1C(=O)C2=CC=CC=C2C1=O)[CH3:3].O.NN>C(Cl)Cl>[CH3:3][C:2]([O:4][NH2:5])([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1)=[O:17])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.97 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0.97 mL
Type
reactant
Smiles
O.NN
Step Three
Name
N-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyloxy]phthalimide
Quantity
7.68 g
Type
reactant
Smiles
CC(C)(ON1C(C=2C(C1=O)=CC=CC2)=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The mixture is stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the resultant crystalline precipitate is separated by filtration
WASH
Type
WASH
Details
washed with methylene chloride
WASH
Type
WASH
Details
further washed with diluted aqueous ammonia and water in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a silica gel column [silica gel: 300 g; eluent: ethyl acetate-hexane (1:1)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])ON
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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